While resources like chemical databases confirm its existence and basic properties [, , ], there is no scientific literature readily available detailing its use in research. This suggests that the compound may be either relatively new or not widely studied.
Based on the structure of the molecule, some possible research areas for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline can be speculated:
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 246.19 g/mol. This compound features a cyclopropyl group attached to an aniline structure, which is further substituted with a nitro group and a trifluoromethyl group. The trifluoromethyl group is known for imparting significant biological activity and enhancing lipophilicity, making this compound of interest in medicinal chemistry and agrochemical applications .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline has been explored in various studies. Compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent .
Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, although specific biological assays are necessary to confirm these activities.
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline can be synthesized through several methods:
These methods provide flexibility in synthesizing various derivatives of this compound.
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline has potential applications in:
Interaction studies involving N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline focus on its binding affinity to various biological targets, such as enzymes and receptors. Investigating these interactions helps elucidate its mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and surface plasmon resonance are commonly used to assess these interactions.
Several compounds share structural similarities with N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Cyclopropyl-2-nitroaniline | Nitro group at position 2 | Less lipophilic than the trifluoromethyl variant |
N-Cyclopropyl-4-fluoroaniline | Fluoro group at position 4 | Different electronic properties |
N-Cyclopropyl-3-nitroaniline | Nitro group at position 3 | Potentially different biological activity |
N-Cyclopropyl-N-(trifluoromethyl)aniline | Trifluoromethyl substitution | Enhanced stability and reactivity |
The unique combination of the cyclopropyl, nitro, and trifluoromethyl groups in N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline distinguishes it from these similar compounds, particularly regarding its biological activity and potential applications in drug development and agriculture.
Nucleophilic aromatic substitution represents the primary synthetic pathway for the preparation of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline through the direct coupling of cyclopropylamine with appropriately substituted aromatic precursors. This mechanistic approach leverages the electron-withdrawing properties of both nitro and trifluoromethyl substituents to activate the aromatic ring toward nucleophilic attack [1] [2].
The addition-elimination mechanism constitutes the fundamental pathway for these transformations. The process initiates with nucleophilic attack by cyclopropylamine on the electron-deficient aromatic carbon bearing the leaving group, generating a negatively charged intermediate stabilized through resonance with the electron-withdrawing substituents [1]. The nitro group plays a particularly crucial role in stabilizing the negative charge through resonance, with the structure where the negative charge resides on the oxygen of the nitro group providing significant stabilization [1].
The regioselectivity of nucleophilic aromatic substitution is governed by the positioning of electron-withdrawing groups relative to the leaving group. Optimal reactivity requires the electron-withdrawing substituents to be positioned ortho or para to the leaving group, as this arrangement provides maximum resonance stabilization of the arenium ion intermediate [2]. For N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline synthesis, precursors bearing appropriate halide leaving groups positioned meta to both the nitro and trifluoromethyl substituents demonstrate enhanced reactivity patterns.
The reactivity hierarchy of aryl halides in nucleophilic aromatic substitution follows the order fluorine > chlorine > bromine > iodine, contrary to nucleophilic aliphatic substitutions [2]. This enhanced reactivity of fluorinated substrates stems from the superior leaving group ability of fluoride in aromatic systems, despite fluorine's poor leaving group characteristics in aliphatic chemistry [2].
Temperature optimization studies indicate that elevated reaction temperatures ranging from 80 to 120 degrees Celsius promote efficient substitution while minimizing competing side reactions [3] [4]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide optimal reaction media by stabilizing the charged intermediates while maintaining substrate solubility [6].
The incorporation of base additives such as triethylamine or potassium carbonate facilitates the neutralization of hydrogen halide byproducts, preventing their interference with the primary substitution pathway [6]. Base selection requires careful consideration of nucleophilicity to avoid competition with the primary cyclopropylamine nucleophile.
Metal-catalyzed amination represents an advanced synthetic approach for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline preparation, offering enhanced selectivity and milder reaction conditions compared to traditional nucleophilic substitution methods. Palladium-catalyzed systems have demonstrated particular efficacy for cyclopropylamine arylation reactions [7].
The development of highly active, air-stable palladium precatalysts has revolutionized cyclopropylamine arylation methodologies. The [(tert-butyl BrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf catalyst systems deliver monoarylated products with excellent yields and functional group tolerance [7]. These precatalysts demonstrate superior performance compared to traditional palladium sources due to their enhanced stability and reactivity profiles.
For the synthesis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, the selection of appropriate aryl halide substrates becomes critical. Electron-deficient aryl chlorides bearing nitro and trifluoromethyl substituents require more forcing conditions but remain viable substrates under optimized catalytic protocols [7]. The combination of electron-withdrawing groups enhances the electrophilicity of the aryl halide while simultaneously decreasing the electron density of the aromatic ring.
Nickel-catalyzed cross-coupling protocols offer complementary reactivity patterns for challenging cyclopropylamine arylation reactions. The nickel-catalyzed carbon-nitrogen cross-coupling of cyclopropylamine with heteroaryl pseudohalides demonstrates scope exceeding that of comparable palladium catalysts [8]. Crystallographically characterized nickel complexes bearing modified ancillary ligand structures enable successful transformations of electron-deficient aromatic substrates at moderate temperatures.
The reaction mechanism for palladium-catalyzed amination proceeds through oxidative addition of the aryl halide to the palladium center, followed by coordination and deprotonation of the cyclopropylamine nucleophile. Subsequent reductive elimination delivers the desired N-aryl cyclopropylamine product while regenerating the active palladium catalyst [7].
Optimization studies indicate that ligand selection critically influences both reaction rate and selectivity. Bidentate phosphine ligands with bulky substituents provide optimal steric environments for challenging amination reactions involving sterically hindered nucleophiles such as cyclopropylamine [7] [8]. Temperature ranges of 80 to 100 degrees Celsius typically provide optimal reaction rates while minimizing catalyst decomposition pathways.
Base selection requires careful consideration of both strength and coordinating ability. Weak bases such as cesium carbonate or potassium phosphate effectively deprotonate the amine nucleophile without interfering with the catalytic cycle [7]. Stronger bases may lead to catalyst deactivation through competitive coordination or decomposition pathways.
The regioselective nitration of polyhalogenated aromatic compounds bearing trifluoromethyl substituents presents unique challenges due to the complex electronic effects exerted by multiple electron-withdrawing groups. Understanding the directing effects and reactivity patterns becomes essential for efficient synthesis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline precursors [9] [10].
Trifluoromethyl groups function as powerful electron-withdrawing substituents through both inductive and field effects. The nitration of trifluoromethylbenzene demonstrates pronounced meta-directing behavior, with 91 percent of the nitration products formed at the meta position relative to the trifluoromethyl group [10]. This regioselectivity arises from destabilization of the sigma-complex intermediates formed during ortho and para attack, where the positive charge would be adjacent to the electron-withdrawing trifluoromethyl substituent [10].
The deactivating effect of trifluoromethyl groups significantly reduces the overall rate of nitration compared to benzene. Partial rate factors indicate that nitration of trifluoromethylbenzene proceeds at rates approximately four to five orders of magnitude slower than benzene under comparable conditions [10]. This dramatic rate reduction necessitates more forcing reaction conditions or alternative nitrating systems for efficient conversion.
The combination of trifluoromethyl and halogen substituents creates complex electronic environments that influence both reactivity and selectivity patterns. Fluorinated aromatic compounds demonstrate unique directing effects due to the dual electron-withdrawing and resonance-donating character of fluorine substituents [11]. The trifluoromethoxy group exhibits particularly pronounced para-directing effects, surpassing even amide functionalities in directing strength [11].
For polysubstituted aromatics bearing both trifluoromethyl and amino substituents, competitive directing effects become significant. The amino group typically exhibits strong ortho and para-directing character through resonance donation, while the trifluoromethyl group promotes meta substitution through electron withdrawal [12]. The relative positioning of these substituents determines the predominant nitration patterns.
Studies on regioselective nitration in trifluoroacetic acid demonstrate that solvent selection significantly influences positional selectivity [9]. The strongly acidic medium promotes formation of highly reactive nitronium ion species that preferentially attack less hindered positions even on deactivated aromatic rings [9]. This enhanced electrophile reactivity enables selective 6-nitration of indole derivatives where traditional nitrating conditions fail.
Temperature effects on nitration regioselectivity follow predictable patterns based on transition state theory. Lower temperatures favor kinetically controlled products, while elevated temperatures may lead to thermodynamically controlled product distributions [9]. For synthetically useful selectivity, maintaining reaction temperatures below 60 degrees Celsius typically provides optimal results.
The development of continuous flow nitration protocols addresses many of the challenges associated with polyhalogenated aromatic nitration. Microreactor technology enables precise temperature control and enhanced mass transfer, leading to improved yields and selectivity compared to traditional batch processes [13] [14]. The enhanced heat dissipation capabilities of microreactors permit the use of more reactive nitrating systems while maintaining safety and control.
The transition from laboratory-scale synthesis to industrial-scale production of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline requires comprehensive process optimization addressing safety, efficiency, and economic considerations. Modern industrial approaches emphasize continuous flow processing, advanced reactor design, and integrated purification strategies [15] [16].
Continuous flow manufacturing represents the state-of-the-art approach for industrial aromatic nitration processes. The inherent safety advantages of continuous systems stem from the reduced inventory of hazardous materials and enhanced heat management capabilities [17] [18]. For nitration reactions, the highly exothermic nature and potential for thermal runaway make continuous processing particularly attractive from both safety and operational perspectives.
The design of industrial-scale continuous nitration systems requires careful consideration of heat management, mass transfer, and residence time distribution. Microreactor platforms with optimized channel geometries provide superior heat transfer coefficients compared to traditional reactor designs [16] [19]. The high surface-area-to-volume ratios achievable in microstructured reactors enable rapid heat removal, preventing dangerous temperature excursions during highly exothermic nitration reactions.
For N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline production, the sequential integration of nitration and amination operations offers significant process intensification opportunities. Telescoped processes combining acetylation, nitration, and deprotection have demonstrated exceptional efficiency for related nitroaniline syntheses [16]. The telescoped approach eliminates intermediate isolation steps, reducing both processing time and waste generation while improving overall atom economy.
Process analytical technology implementation enables real-time monitoring and control of critical process parameters. In-line temperature measurement, spectroscopic monitoring of conversion, and automated feedback control systems ensure consistent product quality while maximizing throughput [16] [19]. The integration of proportional-integral-derivative control algorithms provides precise reagent feeding and temperature management essential for maintaining optimal reaction conditions.
Industrial reactor selection depends on throughput requirements, safety considerations, and product specifications. For large-scale production, multi-channel microreactor systems operating in parallel provide scalable platforms capable of achieving industrial throughput rates [16] [14]. Recent implementations have demonstrated production rates exceeding 2 moles per hour with product purities exceeding 99 percent [16].
The optimization of nitrating agent composition significantly impacts both reaction efficiency and waste generation. Traditional mixed acid systems require substantial quantities of sulfuric acid for water absorption and nitronium ion generation, leading to significant waste acid streams [17]. Alternative nitrating systems employing acetic anhydride or specialized nitronium salts can reduce waste generation while maintaining high conversion efficiency [20].
Temperature optimization studies for industrial-scale nitration indicate optimal operating ranges between 60 and 80 degrees Celsius for most aromatic substrates [21] [20]. These conditions provide sufficient reaction rates while minimizing decomposition reactions and maintaining acceptable safety margins. Advanced reactor designs with integrated heat exchange systems enable precise temperature control within these optimal ranges.
The implementation of waste acid recycling strategies addresses both economic and environmental concerns associated with large-scale nitration processes. Vacuum distillation and solvent extraction techniques enable recovery and reuse of nitric and sulfuric acids, significantly reducing raw material consumption and waste disposal costs [13] [14]. Process designs incorporating waste acid recycling demonstrate minimal impact on product yield while substantially improving process economics.
Quality control considerations for industrial-scale production encompass both chemical purity and physical properties of the final product. Continuous monitoring of key quality attributes through process analytical technology enables real-time process adjustments to maintain specifications [16]. Statistical process control methodologies provide frameworks for maintaining consistent product quality while optimizing production efficiency.
The scale-up of cyclopropylamine synthesis represents a critical component of integrated N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline production [22] [23]. Industrial-scale cyclopropylamine production typically employs multi-step sequences involving chlorination-esterification of gamma-butyrolactone, cyclization, amidation, and Hofmann degradation reactions [23]. Optimization of these sequences has achieved overall yields exceeding 86 percent with product purities above 99 percent [23].
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 887351-41-9) presents a complex molecular structure with molecular formula C₁₀H₉F₃N₂O₂ and molecular weight 246.19 g/mol [1] [2]. The compound exhibits multiple functional groups that contribute distinct vibrational signatures, including the aromatic ring, nitro group, trifluoromethyl group, amino group, and cyclopropyl substituent.
The vibrational analysis of this compound requires consideration of point group symmetry and the interactions between substituents. The presence of electron-withdrawing groups (nitro and trifluoromethyl) significantly influences the aromatic ring vibrational frequencies and creates characteristic coupling patterns between different functional groups [3] [4].
The aromatic ring in N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline displays characteristic vibrational modes that are modulated by the electronic effects of the substituents. The aromatic carbon-hydrogen stretching vibrations typically appear in the region 3030-3100 cm⁻¹ [5] [6]. The substitution pattern creates a 1,2,4-trisubstituted benzene system, which affects the ring breathing modes and aromatic carbon-carbon stretching frequencies.
The ring breathing modes for trisubstituted benzenes typically occur in the ranges 630-740 cm⁻¹ and 1020-1060 cm⁻¹ [7]. The electron-withdrawing nature of both nitro and trifluoromethyl groups shifts these frequencies to higher wavenumbers compared to unsubstituted benzene. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹ [6].
The nitro group exhibits highly characteristic vibrational modes that serve as diagnostic markers for this functional group. The asymmetric nitro stretching vibration typically appears as a strong band in the range 1550-1475 cm⁻¹ for aromatic nitro compounds [8] [9] [10]. The symmetric nitro stretching vibration occurs at lower frequencies, typically 1360-1290 cm⁻¹ [9] [10].
For N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, the nitro group is positioned ortho to the amino group and meta to the trifluoromethyl group. This electronic environment creates specific shifts in the nitro stretching frequencies. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electron deficiency around the nitro group, potentially shifting the asymmetric stretch to higher frequencies within the characteristic range [3].
The nitro group also exhibits a scissors bending vibration, appearing as a medium intensity band in the range 890-835 cm⁻¹ [9]. This mode provides additional confirmation of the nitro group presence and is less affected by substituent effects compared to the stretching modes.
The trifluoromethyl group presents distinctive vibrational characteristics that are well-documented in the literature. The group exhibits four fundamental vibrational modes: symmetric and asymmetric carbon-fluorine stretching, and symmetric and asymmetric carbon-fluorine-fluorine deformation modes [11] [12].
The carbon-trifluoromethyl stretching vibration appears as a characteristic frequency around 1330-1340 cm⁻¹ [11] [7]. This frequency is relatively insensitive to the electronic environment and serves as a reliable marker for the trifluoromethyl group presence. The symmetric carbon-fluorine stretching of the trifluoromethyl group occurs in the range 1100-1200 cm⁻¹ [11], while the asymmetric stretching appears at slightly higher frequencies.
The trifluoromethyl deformation modes contribute to the spectral complexity in the lower frequency region. The symmetric deformation mode typically appears around 700-800 cm⁻¹ [11] [7], while the asymmetric deformation occurs around 290-340 cm⁻¹ [11]. The specific frequencies for these modes show some variation depending on the coupling with aromatic ring modes and the electronic environment created by other substituents.
The amino group in N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is secondary, being substituted with a cyclopropyl group. This creates a unique vibrational signature different from primary aromatic amines. The nitrogen-hydrogen stretching vibration appears in the range 3300-3500 cm⁻¹ [13] [5], but the single nitrogen-hydrogen bond results in a single peak rather than the symmetric and asymmetric stretching doublet observed in primary amines.
The cyclopropyl group contributes characteristic vibrations including carbon-hydrogen stretching modes in the saturated hydrocarbon region (2850-3000 cm⁻¹) [5] and ring deformation modes in the fingerprint region. The strained three-membered ring structure creates unique vibrational characteristics that can be distinguished from other alkyl substituents.
Raman spectroscopy provides complementary information to infrared spectroscopy due to different selection rules. The polarizability changes during vibrations determine Raman activity, making certain modes more prominent in Raman spectra. The aromatic ring stretching modes typically show strong Raman activity, while the trifluoromethyl group vibrations may exhibit different relative intensities compared to infrared spectra [14] [4].
The nitro group vibrations generally show strong infrared activity due to the large dipole moment changes, but may exhibit different intensities in Raman spectra. The symmetric stretching modes of both nitro and trifluoromethyl groups are typically more Raman active than their asymmetric counterparts [4].
The ¹H Nuclear Magnetic Resonance spectrum of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline reveals distinct chemical environments for the various proton types present in the molecule. The aromatic protons appear in the characteristic downfield region, with chemical shifts significantly influenced by the electron-withdrawing effects of the nitro and trifluoromethyl substituents.
The aromatic proton chemical shifts are substantially affected by the electron-withdrawing nitro group, which deshields nearby protons and shifts their resonances downfield . The proton ortho to the nitro group experiences the strongest deshielding effect, while the meta protons show moderate downfield shifts. The trifluoromethyl group also contributes to the deshielding of adjacent aromatic protons through its electron-withdrawing nature.
The cyclopropyl protons provide a distinctive signature in the ¹H Nuclear Magnetic Resonance spectrum. The methine proton (nitrogen-hydrogen) appears as a characteristic pattern due to coupling with the cyclopropyl ring protons. The cyclopropyl ring protons typically appear in the range 0.5-1.0 ppm, showing characteristic coupling patterns due to the constrained geometry of the three-membered ring [2].
The amino proton (nitrogen-hydrogen) chemical shift is influenced by the electron-withdrawing substituents on the aromatic ring. The presence of the nitro group in the ortho position and the trifluoromethyl group in the para position creates a significantly deshielded environment for the amino proton, shifting it downfield compared to simple aniline derivatives.
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. The aromatic carbon atoms show characteristic chemical shifts in the range 110-160 ppm, with specific patterns dependent on the substitution pattern and electronic effects.
The carbon bearing the nitro group typically appears significantly downfield (around 140-150 ppm) due to the strong electron-withdrawing effect of the nitro substituent [16]. The carbon attached to the trifluoromethyl group also shows a characteristic downfield shift, appearing around 125-135 ppm. The carbon bearing the amino group appears in the upfield region of the aromatic carbon range (around 110-120 ppm) due to the electron-donating effect of the nitrogen.
The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with the three equivalent fluorine atoms. This carbon typically appears around 120-130 ppm and shows a distinctive coupling pattern with ¹J(carbon-fluorine) coupling constants of approximately 270-290 Hz [16].
The cyclopropyl carbons provide unique signatures in the ¹³C spectrum. The methine carbon (directly attached to nitrogen) appears around 25-30 ppm, while the methylene carbons of the cyclopropyl ring appear around 6-8 ppm. These chemical shifts are characteristic of the strained three-membered ring system.
The ¹⁹F Nuclear Magnetic Resonance spectrum of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline provides definitive characterization of the trifluoromethyl group. The three equivalent fluorine atoms give rise to a single sharp signal with a chemical shift characteristic of aromatic trifluoromethyl groups.
The ¹⁹F chemical shift for aromatic trifluoromethyl groups typically appears around -60 to -65 ppm (relative to trichlorofluoromethane) [17] [18]. The specific chemical shift depends on the electronic environment created by other substituents on the aromatic ring. The electron-withdrawing nitro group and the electron-donating amino group create a complex electronic environment that influences the trifluoromethyl fluorine chemical shift.
The ¹⁹F Nuclear Magnetic Resonance chemical shift is highly sensitive to the local electronic environment [18]. The presence of the nitro group in the ortho position relative to the trifluoromethyl group creates a specific electronic environment that shifts the fluorine resonance. Studies have shown that trifluoromethyl groups on aromatic rings substituted with electron-withdrawing groups exhibit characteristic downfield shifts [19] [20].
The coupling between the trifluoromethyl fluorines and the aromatic carbon creates a characteristic pattern in the ¹³C spectrum, while the ¹⁹F spectrum typically shows a sharp singlet due to the rapid exchange and equivalent environment of the three fluorine atoms.
The molecular ion of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline appears at m/z 246, corresponding to the molecular formula C₁₀H₉F₃N₂O₂ [1] [2]. Under electron impact ionization conditions, the molecular ion typically exhibits moderate stability, with its abundance influenced by the electron-withdrawing groups that stabilize the radical cation.
The base peak in the mass spectrum is determined by the most stable fragment ion formed during the ionization process. For nitro-trifluoromethyl aniline derivatives, common base peaks include fragments resulting from the loss of the nitro group or trifluoromethyl group, creating more stable aromatic cations [21] [22].
The fragmentation pattern of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline follows predictable pathways based on the functional groups present. The nitro group exhibits characteristic fragmentation patterns involving the loss of nitric oxide (NO, m/z 30) and nitrogen dioxide (NO₂, m/z 46) [22] [23]. These losses are diagnostic for nitro compounds and appear as prominent peaks in the mass spectrum.
The sequential loss of NO₂ (m/z 46) from the molecular ion (m/z 246) produces a fragment at m/z 200. This fragment represents the aromatic system with the trifluoromethyl, amino, and cyclopropyl substituents intact. Further fragmentation may involve the loss of the trifluoromethyl group (CF₃, m/z 69) or the cyclopropyl group (C₃H₅, m/z 41).
The trifluoromethyl group fragmentation produces characteristic fluorine-containing fragments. The loss of CF₃ (m/z 69) from various intermediate ions creates a series of fragments that can be used to confirm the presence of the trifluoromethyl group [24] [25]. The formation of CF₃⁺ (m/z 69) or CF₂⁺ (m/z 50) ions provides additional confirmation of the trifluoromethyl substituent.
The presence of two nitrogen atoms in the molecule creates specific fragmentation patterns involving nitrogen-containing fragments. The amino group can undergo α-cleavage relative to the aromatic ring, producing fragments that retain or lose the cyclopropyl substituent [21].
The nitro group fragmentation produces characteristic nitrogen oxide fragments (NO⁺, m/z 30; NO₂⁺, m/z 46) that are diagnostic for nitro compounds [22] [23]. These fragments appear with high intensity in the mass spectrum and provide definitive identification of the nitro functional group.
The aromatic ring fragmentation follows patterns typical of substituted benzenes, with the formation of tropylium ion (C₇H₇⁺, m/z 91) and phenyl cation (C₆H₅⁺, m/z 77) being common [21]. However, the electron-withdrawing substituents may alter the stability of these fragments and their relative abundances.
The formation of substituted tropylium ions incorporating the trifluoromethyl or amino substituents provides structural information about the substitution pattern. The relative stabilities of these fragments depend on the electron-donating or electron-withdrawing nature of the substituents.
The cyclopropyl group attached to the amino nitrogen undergoes characteristic fragmentation patterns. The strained three-membered ring is susceptible to ring-opening reactions under mass spectrometric conditions, producing fragments such as C₃H₅⁺ (m/z 41) and C₂H₄⁺ (m/z 28) .
The α-cleavage adjacent to the nitrogen atom can produce fragments retaining the cyclopropyl group or fragments resulting from cyclopropyl ring opening. The specific fragmentation pathway depends on the ionization conditions and the stability of the resulting fragments.
X-ray photoelectron spectroscopy provides detailed information about the electronic structure of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline through analysis of core level binding energies. The technique probes the local electronic environment of specific atoms and reveals the electronic interactions between functional groups [27] [28].
The nitrogen 1s binding energies in the molecule reflect the different electronic environments of the two nitrogen atoms. The nitro nitrogen exhibits a significantly higher binding energy (around 405-407 eV) compared to the amino nitrogen (around 399-401 eV) [29] [30]. This difference reflects the oxidation state difference and the local electronic environment created by the electron-withdrawing nitro group versus the electron-donating amino group.
The carbon 1s binding energies show characteristic chemical shifts for different carbon environments. The aromatic carbons bonded to electron-withdrawing groups (nitro and trifluoromethyl) exhibit higher binding energies compared to the carbon bonded to the electron-donating amino group [31] [32]. The trifluoromethyl carbon shows a distinctive binding energy around 292-294 eV, reflecting the strong electron-withdrawing effect of the fluorine atoms.
The fluorine 1s binding energy in the trifluoromethyl group provides information about the electronic environment and interactions with other substituents. The fluorine atoms in aromatic trifluoromethyl groups typically exhibit binding energies around 687-689 eV [33]. The specific binding energy depends on the electronic environment created by other substituents on the aromatic ring.
The presence of the nitro group in the ortho position relative to the trifluoromethyl group creates a specific electronic environment that affects the fluorine 1s binding energy. The electron-withdrawing effect of the nitro group can influence the electron density around the fluorine atoms, potentially shifting the binding energy to higher values.
The oxygen 1s binding energies provide information about the nitro group environment and its interactions with other substituents. The two oxygen atoms in the nitro group typically exhibit binding energies around 531-533 eV [30]. The specific binding energy depends on the electronic environment created by the aromatic ring and other substituents.
The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the amino group create a complex electronic environment that influences the oxygen 1s binding energies. The asymmetric substitution pattern on the aromatic ring may result in slightly different binding energies for the two nitro oxygen atoms.
X-ray photoelectron spectroscopy reveals electronic interactions between the nitro and trifluoromethyl groups through analysis of binding energy shifts and satellite features. The strong electron-withdrawing nature of both groups creates a cumulative effect on the aromatic ring electronic structure [27].
The charge transfer between different parts of the molecule affects the core level binding energies and can be quantified through careful analysis of the chemical shifts. The electron-withdrawing groups create partial positive charges on adjacent atoms, while the electron-donating amino group creates partial negative charges in its vicinity.
X-ray photoelectron spectroscopy can be employed to study the surface chemistry and adsorption behavior of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline on various substrates. The technique provides information about molecular orientation and interaction with surface sites [34] [35].
The nitro group can participate in specific interactions with metal surfaces or other substrates, leading to characteristic changes in the nitrogen and oxygen binding energies. The trifluoromethyl group's hydrophobic nature influences the molecular orientation and adsorption behavior on different surfaces.
Studies using angle-resolved X-ray photoelectron spectroscopy can provide information about molecular orientation and the depth distribution of different functional groups at interfaces [34]. This information is valuable for understanding the behavior of the compound in various applications and environmental conditions.